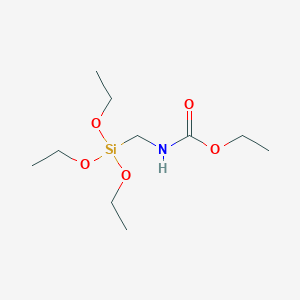
Ethyl ((triethoxysilyl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl ((triethoxysilyl)methyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of both ethyl and triethoxysilyl groups attached to a carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ((triethoxysilyl)methyl)carbamate typically involves the reaction of ethyl carbamate with a triethoxysilyl-containing reagent. One common method is the reaction of ethyl carbamate with triethoxysilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the triethoxysilyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl ((triethoxysilyl)methyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed in the presence of water or moisture, leading to the formation of silanols and ethanol.
Condensation: The hydrolyzed silanol groups can further condense to form siloxane bonds, which are important in the formation of silicate materials.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.
Condensation: Catalyzed by acids or bases, often under controlled humidity conditions.
Substitution: Various nucleophiles such as amines or alcohols, typically under mild conditions.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane bonds, leading to polymeric silicate structures.
Substitution: Carbamate derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
Ethyl ((triethoxysilyl)methyl)carbamate has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silicate materials and coatings. The triethoxysilyl group allows for the formation of strong siloxane bonds, which are useful in creating durable and stable materials.
Chemistry: Employed in the synthesis of various organosilicon compounds. Its unique structure allows for versatile chemical modifications.
Biology: Investigated for its potential use in drug delivery systems. The carbamate group can be hydrolyzed under physiological conditions, releasing active pharmaceutical ingredients.
Industry: Utilized in the production of adhesives, sealants, and coatings due to its ability to form strong bonds with various substrates.
Wirkmechanismus
The mechanism of action of ethyl ((triethoxysilyl)methyl)carbamate involves the hydrolysis of the triethoxysilyl group to form silanols, which can further condense to form siloxane bonds. This process is crucial in the formation of silicate materials and coatings. The carbamate group can also undergo hydrolysis, releasing ethanol and forming carbamic acid derivatives. These reactions are facilitated by the presence of water or moisture and can be catalyzed by acids or bases.
Vergleich Mit ähnlichen Verbindungen
Ethyl ((triethoxysilyl)methyl)carbamate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group. It exhibits similar chemical properties but may have different reactivity and applications.
Propyl ((triethoxysilyl)methyl)carbamate: Contains a propyl group instead of an ethyl group. This compound may have different solubility and stability characteristics.
Butyl ((triethoxysilyl)methyl)carbamate:
This compound is unique due to its specific combination of ethyl and triethoxysilyl groups, which confer distinct chemical properties and versatility in various applications.
Eigenschaften
CAS-Nummer |
61630-35-1 |
|---|---|
Molekularformel |
C10H23NO5Si |
Molekulargewicht |
265.38 g/mol |
IUPAC-Name |
ethyl N-(triethoxysilylmethyl)carbamate |
InChI |
InChI=1S/C10H23NO5Si/c1-5-13-10(12)11-9-17(14-6-2,15-7-3)16-8-4/h5-9H2,1-4H3,(H,11,12) |
InChI-Schlüssel |
HDQYVBBILCLZNT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC[Si](OCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H-1-Benzopyran-4-one, 2-[4-(dimethylamino)phenyl]-2,3-dihydro-](/img/structure/B11854347.png)







![Imidazo[1,2-c]quinazolin-2(3H)-one, 3-[2-(methylthio)ethyl]-](/img/structure/B11854387.png)
![Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11854394.png)


![6-Iodothieno[3,2-d]pyrimidine](/img/structure/B11854405.png)
![1-(6-Chloro-2-(hydroxymethyl)-1-methyl-1H-benzo[d]imidazol-5-yl)butan-1-one](/img/structure/B11854413.png)
